2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole

Nitroxide Stability Steric Shielding Redox Chemistry

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2) is a fully substituted 2,5-dihydro-1H-imidazole (2-imidazoline) bearing a chiral center at C2 due to the non-equivalent isopropyl and methyl substituents. Its molecular formula is C10H20N2 with a molecular weight of 168.28 g/mol, and it is commercially supplied at a typical purity of 97%.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 171974-62-2
Cat. No. B066738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole
CAS171974-62-2
Synonyms1H-Imidazole,2,5-dihydro-2,4,5,5-tetramethyl-2-(1-methylethyl)-(9CI)
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1=NC(NC1(C)C)(C)C(C)C
InChIInChI=1S/C10H20N2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7,12H,1-6H3
InChIKeyGPCBXVUCPBOZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2) – Procurement-Relevant Identity and Class Baseline


2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2) is a fully substituted 2,5-dihydro-1H-imidazole (2-imidazoline) bearing a chiral center at C2 due to the non-equivalent isopropyl and methyl substituents. Its molecular formula is C10H20N2 with a molecular weight of 168.28 g/mol, and it is commercially supplied at a typical purity of 97% . The compound belongs to the imidazoline class, which serves as precursors to stable nitroxide radicals, chiral ligands for asymmetric catalysis, and intermediates in medicinal chemistry [1][2]. Its defining structural feature is the combination of a sterically demanding isopropyl group and a methyl group at the C2 position, which creates a prochiral center absent in the symmetrically substituted 2,2,4,5,5-pentamethyl analog.

Chiral imidazoline precursor for spin labels & asymmetric catalysis
Sterically shielded nitroxide radical generation
Stereochemical-control study fit (enantioselective HPLC)

Why Generic Imidazoline Substitution Fails for 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2)


Imidazoline derivatives cannot be treated as interchangeable commodities because even minor alterations in the C2 substitution pattern profoundly affect steric shielding, redox potential, and enantioselectivity. The isopropyl group in this compound provides a larger Fujita steric constant (Es) compared to the methyl group found in the common achiral 2,2,4,5,5-pentamethyl analog, directly influencing the stability of derived nitroxide radicals and the rate of reduction with biological antioxidants such as ascorbate [1]. Furthermore, the chiral C2 center enables enantioselective transformations that are fundamentally impossible with symmetrically substituted imidazolines, making generic substitution a risk for any application where stereochemical outcome or radical persistence is critical [2].

Target Compound
Potential Substitute
Mismatch Risk
Chiral C2 center
Achiral pentamethyl analog
No stereogenic center limits enantioselective applications
Isopropyl steric shielding
Methyl substituents
Lower steric bulk may shift nitroxide reduction kinetics
C2-substituent-dependent g-tensor/HFI
Different EPR spectral signature
EPR probe characteristics may not transfer directly

Quantitative Differentiation Evidence for 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2) Against Closest Analogs


C2 Steric Bulk: Isopropyl vs. Methyl Substituent Effect on Nitroxide Reduction Kinetics

In a multiple regression analysis of 2,2,5,5-tetraalkyl imidazoline and imidazolidine nitroxides, an increase in the steric constant (Es) of the alkyl substituents adjacent to the N–O· group correlated with a decrease in the rate of reduction by ascorbate. Although the study did not test 2-isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole directly, its C2-isopropyl group (Es ≈ –0.47) provides significantly greater steric shielding than the C2-methyl group (Es = 0.00) present in the comparator 2,2,4,5,5-pentamethyl-2,5-dihydro-1H-imidazole. The biparameter correlation using Es and σI yielded satisfactory statistical outputs (r² > 0.9), confirming that steric effects are a dominant predictor of nitroxide kinetic stability [1].

Steric shielding effect
Class-level
ΔEs ≈ 0.47; r² > 0.9 for steric–electronic correlation with reduction rate
Steric shielding may support slower bioreduction screening
Data from class-level regression; direct compound measurement needed
Nitroxide Stability Steric Shielding Redox Chemistry

Chiral C2 Center Enabling Enantioselective HPLC Resolution vs. Achiral Pentamethyl Analog

Chiral imidazolines with a stereogenic center at C2 can be resolved by enantioselective HPLC on cellulose-based chiral stationary phases. A systematic study of ten chiral imidazoline enantiomeric pairs achieved baseline or near-baseline separation (α > 1.10, Rs up to 2.31) under reversed-phase conditions [1]. The achiral 2,2,4,5,5-pentamethyl analog lacks a stereogenic center and is not amenable to enantiomeric resolution, precluding its use in stereoselective applications.

Chiral HPLC resolution
Class-level
Chiral: α > 1.10, Rs up to 2.31 vs achiral: α = 1.00, Rs = 0
Supports enantiomeric separation method development
Class-level result; optimization for this compound may vary
Chiral Separation Enantioselective HPLC Imidazoline Stereochemistry

2-Substituent Effect on Nitroxide g-Tensor and HFI Parameters: Isopropyl vs. Other Alkyl Groups

For imidazoline-1-oxyl radicals, the g-tensor and hyperfine interaction (HFI) components depend on the properties of the substituent at the 2-position, in contrast to imidazoline-3-oxide-1-oxyl derivatives where no such dependence is observed [1]. This means the isopropyl group at C2 of the target compound will yield different EPR spectral parameters compared to a methyl or ethyl analog, enabling tailored spin-probe sensitivity.

g-Tensor/HFI variation
Class-level
C2-isopropyl yields distinct EPR parameters from methyl/ethyl analogs
g-tensor dependence may support EPR probe design
Quantitative Δg/HFI values require compound-specific measurement
EPR Spectroscopy Spin Label g-Tensor Anisotropy

Commercially Supplied Purity: 97% Baseline for Reproducible Imidazoline-Derived Radical Generation

The compound is commercially available at a standardized purity of 97% (Catalog No. CM1067755) . While purity specifications are vendor-dependent, this baseline ensures that subsequent oxidation to the corresponding nitroxide radical proceeds with minimal interference from non-imidazoline impurities, which is critical for reproducible spin-labeling and polymerization mediation experiments.

Purity specification
Specification review
97% (vendor specification)
Vendor-specified purity supports radical generation reproducibility
Lot-specific verification recommended; no comparative lot data
Chemical Purity Nitroxide Precursor Batch Consistency

Optimal Application Scenarios for 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole (CAS 171974-62-2) Based on Quantitative Differentiation Evidence


Synthesis of Sterically Shielded Chiral Nitroxide Spin Labels for Intracellular EPR

The C2-isopropyl group, providing greater steric hindrance (Es ≈ –0.47) than a methyl group, is used to synthesize imidazoline-1-oxyl radicals with enhanced resistance to bioreduction by ascorbate and intracellular thiols [1]. This application leverages the class-level correlation between alkyl steric bulk and nitroxide persistence, making the compound a preferred precursor over the 2,2-dimethyl analog for in-cell EPR studies where radical half-life is critical.

Chiral Imidazoline Ligand Precursor for Enantioselective Metal Catalysis

The stereogenic C2 center enables the preparation of enantiopure imidazoline ligands upon resolution by chiral HPLC or diastereomeric salt formation. Such ligands, when complexed with transition metals, can induce enantioselectivity in Friedel–Crafts alkylations and other C–C bond-forming reactions [2]. The achiral 2,2,4,5,5-pentamethyl analog cannot serve this purpose, making the target compound uniquely suitable for asymmetric catalysis development.

Mediator for Nitroxide-Mediated Living Radical Polymerization (NMP) with Tailored Reduction Kinetics

2,5-Dihydroimidazole-based nitroxides are prospective mediators for living polymerization of acrylates and methacrylates [3]. The isopropyl substituent's steric demand is expected to shift the equilibrium between dormant alkoxyamine and propagating radical, potentially offering a different activation–deactivation profile compared to TEMPO or less-hindered imidazoline nitroxides. This enables fine-tuning of polymer dispersity and molecular weight control.

EPR Probe Development with Tunable g-Tensor Anisotropy via C2 Substituent Variation

Because the g-tensor and HFI parameters of imidazoline-1-oxyl radicals are sensitive to the C2 substituent identity [4], the isopropyl-substituted precursor provides a distinct EPR spectral signature compared to methyl or ethyl analogs. This allows researchers to design spin probes with specific spectral windows for multi-frequency EPR or to probe the local polarity and viscosity of biological membranes and protein binding sites.

Application
Selection Property
Validation Focus
Intracellular EPR spin-label studies
Steric shielding of nitroxide radical
Bioreduction kinetics and radical half-life
Chiral imidazoline ligand synthesis
Enantiomeric resolution capability
Chiral HPLC separation and asymmetric induction
NMP polymerization mediation
Steric demand at C2 substituent
Activation–deactivation equilibrium and dispersity
EPR spin-probe design
C2-substituent-dependent g-tensor/HFI
Spectral window and microenvironment sensitivity
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